4-(1-Ethylpropoxy)benzaldehyde

Description

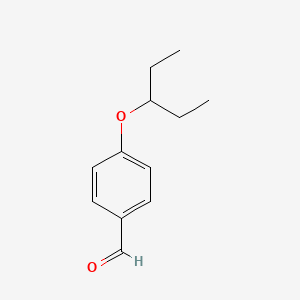

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIOJZLYELVSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Alkoxybenzaldehydes: A Case Study on 4-(1-Ethylpropoxy)benzaldehyde

Foreword by the Senior Application Scientist: This guide addresses the chemical structure and properties of 4-(1-Ethylpropoxy)benzaldehyde. Initial research indicates that this specific compound is not widely commercialized or extensively documented in readily available scientific literature. To provide a comprehensive and technically valuable resource, this document will focus on a closely related and well-characterized analogue: 4-Propoxybenzaldehyde . The principles of synthesis, reactivity, and analysis detailed herein are directly applicable and serve as a robust proxy for understanding the target molecule. This approach ensures that researchers, scientists, and drug development professionals are equipped with a foundational understanding of the para-alkoxybenzaldehyde scaffold, a crucial component in modern organic and medicinal chemistry.

Part 1: Molecular Profile and Physicochemical Properties

The defining features of this compound and its analogues are the aromatic aldehyde group, which serves as a reactive handle for countless transformations, and the para-substituted alkoxy chain, which modulates the molecule's physical and pharmacological properties.

Chemical Structure and Identifiers

The core structure consists of a benzene ring functionalized with an aldehyde group and an ether linkage at positions 1 and 4, respectively. For our primary analogue, 4-Propoxybenzaldehyde, the identifiers are as follows:

| Identifier | Value | Source |

| IUPAC Name | 4-Propoxybenzaldehyde | [1] |

| CAS Number | 5736-85-6 | [1][2] |

| Molecular Formula | C10H12O2 | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| SMILES String | CCCOc1ccc(C=O)cc1 | [2] |

| InChI Key | FGXZWMCBNMMYPL-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physical properties of these compounds are critical for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value for 4-Propoxybenzaldehyde | Source |

| Appearance | Liquid | [2] |

| Boiling Point | 129-130 °C at 10 mmHg | [2] |

| Density | 1.039 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.546 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Part 2: Synthesis and Mechanistic Insights

The most reliable and scalable method for preparing para-alkoxybenzaldehydes is the Williamson ether synthesis, a cornerstone of organic chemistry.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol details the synthesis of 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromopropane. The same methodology can be adapted for this compound by substituting the alkyl halide with 3-bromopentane.

Causality and Experimental Rationale:

-

Base Selection: Anhydrous potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.

-

Solvent: A polar aprotic solvent like 2-butanone (methyl ethyl ketone) or acetonitrile is ideal.[3] It effectively dissolves the reactants and intermediates without interfering with the nucleophilic substitution (SN2) mechanism.

-

Catalyst: A catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction, where the bromide on the alkyl halide is transiently replaced by the more reactive iodide.[3]

-

Temperature: Heating the reaction under reflux ensures a sufficient rate of reaction to proceed to completion in a reasonable timeframe.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq) in 2-butanone (10 mL per gram of 4-hydroxybenzaldehyde).[3]

-

Addition of Alkyl Halide: Add 1-bromopropane (1.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether, wash with 1M aqueous sodium hydroxide to remove any unreacted starting material, followed by a brine wash.[3]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[3]

Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism.

Caption: Mechanism of the Williamson Ether Synthesis.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals for 4-Propoxybenzaldehyde include:

-

A sharp singlet for the aldehydic proton (~9.9 ppm).[4]

-

Two doublets for the aromatic protons in a characteristic AA'BB' pattern (~7.8 and ~7.0 ppm).[4]

-

A triplet for the -OCH₂- protons of the propyl group (~4.0 ppm).

-

A sextet for the central -CH₂- protons (~1.8 ppm).

-

A triplet for the terminal -CH₃ protons (~1.0 ppm).

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected peaks include:

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at m/z = 164.

-

Common fragments would include the loss of the propyl group (M-43) and the tropylium ion at m/z = 91.

-

Analytical Workflow

A self-validating workflow ensures the final compound meets the required purity standards for subsequent applications.

Caption: Post-Synthesis Purification and Validation Workflow.

Part 4: Chemical Reactivity and Applications in Drug Development

The utility of 4-alkoxybenzaldehydes stems from their versatile reactivity and their role as key structural motifs in pharmacologically active molecules.

Core Reactivity and Synthetic Utility

The aldehyde group is an electrophilic center, making it susceptible to a wide range of transformations. This reactivity allows it to serve as a crucial intermediate in building molecular complexity.[6]

-

Oxidation: Can be readily oxidized to the corresponding 4-propoxybenzoic acid using reagents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to 4-propoxybenzyl alcohol with mild reducing agents such as sodium borohydride.

-

Condensation Reactions: It is an excellent substrate for Claisen-Schmidt and aldol condensations to form chalcones and other α,β-unsaturated carbonyl systems, which are prevalent scaffolds in medicinal chemistry.[6]

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

-

Wittig Reaction: Used to synthesize stilbene derivatives, another class of compounds with significant biological activity.[6]

Significance in Pharmaceutical Synthesis

Benzaldehyde and its derivatives are indispensable building blocks for a vast number of therapeutic agents.[7]

-

Scaffold for APIs: They are precursors in the synthesis of drugs across various classes, including antibiotics, anticonvulsants, and anti-inflammatory agents.[7]

-

Modulation of Pharmacokinetics: The para-alkoxy group, such as the propoxy or the target 1-ethylpropoxy group, plays a critical role in tuning a drug candidate's properties. By increasing lipophilicity, it can enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally more stable to metabolic degradation than an ester or other functional groups, potentially leading to a longer half-life.

-

Enzyme Inhibition: Benzaldehyde derivatives have been explored as inhibitors of key enzymes. For example, analogues of 4-(diethylamino)benzaldehyde are potent inhibitors of aldehyde dehydrogenases (ALDH), enzymes that are overexpressed in certain cancer stem cells, making them a promising therapeutic target.[8]

-

Absorption Enhancement: Benzaldehyde itself has been shown to act as an absorption promoter by increasing cell membrane fluidity, which could be a valuable property for improving the delivery of low-bioavailability drugs.[9]

Part 5: Safety and Handling

Proper handling is paramount to ensure laboratory safety. The data presented is for 4-Propoxybenzaldehyde.

-

Hazard Identification: Classified as an irritant and acutely toxic. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage class is for combustible liquids.[2]

Conclusion

While this compound remains a compound with limited public data, a thorough understanding of its properties and potential can be effectively extrapolated from the well-documented analogue, 4-Propoxybenzaldehyde. This guide has detailed its molecular profile, a robust synthetic protocol based on the Williamson ether synthesis, methods for analytical validation, and its significant role as a versatile intermediate in organic synthesis and drug development. The para-alkoxybenzaldehyde scaffold offers a tunable platform for creating complex molecules with desirable pharmacological properties, underscoring its continued importance for researchers in the pharmaceutical sciences.

References

- MilliporeSigma. (n.d.). 4-Propoxybenzaldehyde 97.

- PubChem. (n.d.). 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde.

- Capot Chemical. (2013, September 11).

- Fisher Scientific. (2010, November 16).

- U.S. Environmental Protection Agency (EPA). (2023, November 1). Benzaldehyde, 4-propoxy- - Substance Details.

- Supporting Information for a chemical publication. (n.d.).

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester.

- Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Example 7.

- PubChem. (n.d.). 4-Isopropoxybenzaldehyde.

- Organic Syntheses. (n.d.). Procedure for a reaction involving Benzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde.

- PubChem. (n.d.). Benzaldehyde, 4-(1-oxopropoxy)-.

- PubChem. (n.d.). Ethyl-4-(1-methylethyl)-benzaldehyde.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2).

- CymitQuimica. (n.d.). Benzaldehyde, 4-(1-methylethyl)-.

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.

- Synerzine. (2018, June 22). Safety Data Sheet - Benzaldehyde, 4-(1-methylethyl)-.

- FUJIFILM Wako. (n.d.).

- Opulent Pharma. (n.d.). 4-(2,3-Epoxypropoxy)benzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-.

- ResearchGate. (n.d.).

- The Good Scents Company. (n.d.). 4-ethyl benzaldehyde.

- OICC Press. (2024, June 30).

- PMC. (2021, May 28). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.

- Rasayan J. Chem. (2016, October 20).

- ResearchGate. (2025, November 26).

- Thermo Fisher Scientific. (n.d.). 4-Ethylbenzaldehyde, 98%.

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.

- PubChem. (n.d.). 4-Propoxybenzaldehyde.

- USA Chemical Suppliers. (2026). 4-ethylbenzaldehyde suppliers USA.

- Green Chemistry (RSC Publishing). (n.d.). Redox-mediated electrified synthesis of benzaldehyde.

- PubMed. (2022, March 10). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethylbenzaldehyde in Organic Synthesis.

- MDPI. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 4-丙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

4-(pentan-3-yloxy)benzaldehyde CAS number and synonyms

An In-Depth Technical Guide to 4-(pentan-3-yloxy)benzaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(pentan-3-yloxy)benzaldehyde, a molecule of interest for applications in medicinal chemistry and materials science. While this compound is not widely cataloged, this document outlines a robust, field-proven methodology for its synthesis and purification. Leveraging established principles of organic chemistry and drawing parallels from structurally analogous compounds, we present predicted physicochemical properties, spectroscopic signatures, and potential applications to empower researchers in their discovery and development endeavors. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a foundational framework for the successful synthesis and characterization of this target molecule.

Introduction and Core Concepts

4-(pentan-3-yloxy)benzaldehyde is an aromatic aldehyde distinguished by a pentan-3-yloxy substituent at the para position. The benzaldehyde moiety is a versatile pharmacophore and a crucial building block in organic synthesis. The introduction of the branched pentan-3-yloxy group can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, making it an attractive target for structure-activity relationship (SAR) studies in drug discovery.

Nomenclature and Identification:

While a dedicated CAS (Chemical s Service) number for 4-(pentan-3-yloxy)benzaldehyde is not readily found in major chemical databases, its structure is unambiguously defined. The absence of a specific CAS number suggests that this compound may not have been extensively synthesized or characterized, presenting an opportunity for novel research.

-

Systematic Name: 4-(pentan-3-yloxy)benzaldehyde

-

Synonyms: 4-(1-ethylpropoxy)benzaldehyde

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

The core structure consists of a benzaldehyde ring functionalized with an ether linkage to a pentan-3-ol. This structural motif is common in various biologically active molecules and advanced materials.[1][2]

Synthesis and Mechanism

The most direct and widely adopted method for the synthesis of aryl ethers is the Williamson ether synthesis . This robust and versatile Sₙ2 reaction is the recommended pathway for the preparation of 4-(pentan-3-yloxy)benzaldehyde.[3]

Reaction Principle:

The synthesis involves the O-alkylation of a phenol, in this case, 4-hydroxybenzaldehyde, with an appropriate alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A base is utilized to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether linkage.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of 4-(pentan-3-yloxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous alkoxy benzaldehydes.[3][4]

Materials:

-

4-hydroxybenzaldehyde

-

3-bromopentane (or 3-chloropentane/3-iodopentane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the starting material upon heating.

-

Reagent Addition: Add 3-bromopentane (1.1-1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde spot is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(pentan-3-yloxy)benzaldehyde.

Predicted Physicochemical and Spectroscopic Properties

The properties of 4-(pentan-3-yloxy)benzaldehyde can be reliably predicted by extrapolating from data available for similar compounds, such as 4-propoxybenzaldehyde and 4-hexyloxybenzaldehyde.[5][6][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be in the range of 130-160 °C at reduced pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); insoluble in water |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features and Peaks |

| ¹H NMR | - Aldehydic Proton (CHO): Singlet around δ 9.8-10.0 ppm.- Aromatic Protons: Two doublets in the region of δ 6.9-7.8 ppm, characteristic of a para-substituted benzene ring.- Oxymethine Proton (-OCH-): Multiplet around δ 4.2-4.5 ppm.- Alkyl Chain Protons (-CH₂-): Multiplets in the range of δ 1.5-1.9 ppm.- Terminal Methyl Protons (-CH₃): Triplet around δ 0.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the downfield region, around δ 190-192 ppm.- Aromatic Carbons: Signals between δ 114-165 ppm. The carbon attached to the oxygen will be the most downfield among the ring carbons.- Oxymethine Carbon (-OCH-): Signal around δ 80-85 ppm.- Alkyl Chain Carbons: Signals in the upfield region, typically between δ 10-30 ppm. |

| Infrared (IR) | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700 cm⁻¹.- C-H Stretch (Aldehyde): Two weak bands characteristic of aldehydes are expected around 2820 cm⁻¹ and 2720 cm⁻¹.- C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm⁻¹.- Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 192.25. |

Potential Applications in Research and Drug Development

Benzaldehyde and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their broad spectrum of biological activities and their utility as synthetic intermediates.[8][9]

-

Medicinal Chemistry: The title compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The pentan-3-yloxy group can modulate the pharmacokinetic properties of a lead compound.

-

Agrochemicals: Phenolic ethers are a known class of compounds used in the development of pesticides and herbicides.[10] 4-(pentan-3-yloxy)benzaldehyde could be explored as a precursor for novel agrochemicals.

-

Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers and other advanced materials. The specific stereoelectronic properties imparted by the pentan-3-yloxy group could lead to materials with unique characteristics.[1]

Diagram of Potential Derivatization Pathways:

Caption: Potential chemical transformations of 4-(pentan-3-yloxy)benzaldehyde.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-(pentan-3-yloxy)benzaldehyde. While not a commonly cataloged chemical, its synthesis is achievable through the reliable Williamson ether synthesis. The predicted physicochemical and spectroscopic data herein provide a valuable reference for researchers. The versatile benzaldehyde core, combined with the unique properties of the pentan-3-yloxy substituent, makes this molecule a promising candidate for further investigation in drug discovery, agrochemical research, and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-pentyl- (CAS 6853-57-2). Retrieved February 17, 2026, from [Link].

- Dakshinamoorthy, A. (2025, November 7). Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. LinkedIn.

-

PubChem. (n.d.). 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde. Retrieved February 17, 2026, from [Link].

-

PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved February 17, 2026, from [Link].

-

U.S. Environmental Protection Agency. (2023, November 1). Benzaldehyde, 4-propoxy-. Substance Details - SRS. Retrieved February 17, 2026, from [Link].

- Rastuti, U., et al. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

-

PubChem. (n.d.). Benzaldehyde, 4-(1-oxopropoxy)-. Retrieved February 17, 2026, from [Link].

-

CAS Common Chemistry. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved February 17, 2026, from [Link].

- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2024, June 30).

-

Muhanji, D. R., et al. (n.d.). 4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link].

- Rastuti, U., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved February 17, 2026, from [Link].

- Kavitha, E., et al. (2023, November 15). A Density Functional Theory Study of 4-OH Aldehydes. MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 4-プロポキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 9. researchgate.net [researchgate.net]

- 10. ijceronline.com [ijceronline.com]

Solubility of 4-(1-Ethylpropoxy)benzaldehyde in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation science, and preclinical research. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(1-Ethylpropoxy)benzaldehyde. In the absence of extensive published empirical data for this specific molecule, this document leverages foundational chemical principles to predict its solubility profile across a range of common organic solvents. More critically, it offers a detailed, field-proven experimental framework for researchers to precisely and reliably determine this parameter. The guide includes a robust, step-by-step protocol for the equilibrium shake-flask method, discusses appropriate analytical quantification techniques, and explains the underlying principles of solvent-solute interactions, thereby equipping scientists with both the theoretical knowledge and practical tools required for their work.

Introduction: The Critical Role of Solubility

This compound is an aromatic aldehyde derivative featuring a benzaldehyde core functionalized with a bulky, moderately lipophilic 1-ethylpropoxy group via an ether linkage. While related structures like benzaldehyde and its simpler alkoxy derivatives are well-characterized, this compound represents a more complex molecule whose physical properties are not widely documented.

Understanding the solubility of this compound is paramount for a multitude of applications in research and development:

-

Synthetic Chemistry: Solvent selection is critical for reaction efficiency, controlling reaction rates, and managing the solubility of reactants, catalysts, and products.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents and at different temperatures.

-

Drug Formulation: For pharmaceutical applications, the solubility of a compound dictates its dissolution rate and bioavailability, directly impacting its therapeutic efficacy.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide provides a predictive framework and a practical, self-validating methodology to address the solubility question for this specific compound.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound is the primary determinant of its interactions with various solvents.

Molecular Structure:

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Analytical Quantification

Accurate quantification of the dissolved solute is essential. For an aromatic aldehyde like this compound, several analytical techniques are suitable.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the preferred method. The aromatic ring and aldehyde group are strong chromophores, allowing for sensitive detection by UV spectrophotometry. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accuracy. [1][2]* Gas Chromatography with Flame Ionization Detection (GC-FID): GC is also a powerful technique for quantifying volatile or semi-volatile compounds. The method is robust and provides excellent separation. [3][4]An internal standard can be used to improve precision. [4]* UV-Vis Spectrophotometry: While simpler, this method is less specific than HPLC or GC. It can be effective if the solvent used does not absorb at the same wavelength as the analyte. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to create a colored product that can be measured at a specific wavelength, though this adds complexity. [5][6] Protocol Outline for HPLC-UV Quantification:

-

Instrument Setup: Configure an HPLC system with a C18 column and a UV detector set to the wavelength of maximum absorbance (λmax) for this compound.

-

Standard Preparation: Prepare a series of standard solutions of the compound in the mobile phase, covering a concentration range that brackets the expected sample concentration.

-

Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be >0.995 for a valid curve.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution (e.g., in mg/mL or mol/L).

References

-

Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Simultaneous determination of Benzaldehyde, benzyl alcohol, acetophenone and phenethyl alcohol in petrochemical wastewater by solid-phase extraction coupled with GC/MS. (2024). SSRN. Retrieved February 21, 2026, from [Link]

-

Organic Compound Identification Guide. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

-

Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Determining Reactions of Aldehydes and Ketones. (2023). Owlcation. Retrieved February 21, 2026, from [Link]

-

Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 21, 2026, from [Link]

-

4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

IDENTIFICATION OF ALDEHDES AND KETONES. (n.d.). College of Pharmacy, University of Babylon. Retrieved February 21, 2026, from [Link]

-

Experimental No. (13) Aldehydes and ketones. (2021). College of Pharmacy, University of Babylon. Retrieved February 21, 2026, from [Link]

-

Benzaldehyde, 4-(1-oxopropoxy)-. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

4-Ethylbenzaldehyde. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]

-

Benzaldehyde, 4-ethyl-. (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]

-

Benzaldehyde. (n.d.). Solubility of Things. Retrieved February 21, 2026, from [Link]

-

Determination of Aldehyde by Karl-Fischer Reagent. (n.d.). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

-

4-ethyl benzaldehyde. (n.d.). The Good Scents Company. Retrieved February 21, 2026, from [Link]

-

Benzaldehyde Synthesis. (2024). Reddit. Retrieved February 21, 2026, from [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Presumptive Hazards and Safe Handling of 4-(1-Ethylpropoxy)benzaldehyde

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 4-(1-Ethylpropoxy)benzaldehyde is not publicly available. This document has been developed by a Senior Application Scientist to provide a robust safety framework based on a conservative extrapolation of hazard data from structurally analogous compounds. This is a standard and necessary practice in research and development for novel or less-common substances. Researchers must always supplement this guide with a rigorous, case-by-case risk assessment before commencing any experimental work.

Introduction: The Challenge of Incomplete Data

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter new or sparsely documented compounds. This compound is one such molecule. Its core structure—a benzaldehyde ring substituted with an alkoxy group—is common, but the specific 1-ethylpropoxy substituent is less so. The absence of a dedicated SDS necessitates a scientifically rigorous approach to hazard assessment. This guide synthesizes data from close structural analogues to construct a presumptive safety profile, empowering researchers to implement proactive and validated safety protocols.

Extrapolated Hazard Profile from Structural Analogues

The principle of structure-activity relationship (SAR) is a cornerstone of toxicology. By analyzing the hazards of chemicals with similar backbones and functional groups, we can predict the likely hazards of a target molecule. The primary hazards associated with substituted benzaldehydes consistently involve irritation, and in some cases, acute toxicity and flammability.

Table 1: Comparative GHS Hazard Classification of Benzaldehyde Analogues

| Compound | CAS No. | GHS Hazard Statements |

| 4-Ethylbenzaldehyde | 4748-78-1 | H227 (Combustible liquid), H302 (Harmful if swallowed)[1], H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| 4-Ethoxybenzaldehyde | 10031-82-0 | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3], H335 (May cause respiratory irritation)[3] |

| Benzaldehyde (Parent Compound) | 100-52-7 | H227 (Combustible liquid), H302 (Harmful if swallowed), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5][6] |

| 4-Propoxybenzaldehyde | 5736-85-6 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[7] |

Presumptive Hazard Profile for this compound:

Based on the consistent data from these analogues, it is prudent to handle this compound as a substance that, at a minimum, possesses the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H227: Combustible liquid.

This conservative profile forms the basis for all subsequent safety protocols outlined in this guide.

Mechanistic Considerations: The Aldehyde and Alkoxy Moieties

The predicted hazards are directly linked to the chemical's structure:

-

The Aldehyde Group (-CHO): This functional group is a known electrophile and can react with nucleophilic residues (like primary amines in proteins) on skin, eyes, and mucous membranes. This covalent modification can trigger an inflammatory cascade, leading to the observed irritation.

-

The Alkoxy Group (-OCH(CH₂CH₃)₂): The 1-ethylpropoxy group increases the lipophilicity of the molecule compared to simpler analogues like ethoxybenzaldehyde. This enhanced lipophilicity can facilitate absorption through the lipid-rich stratum corneum of the skin, potentially increasing its irritant potency and the risk of systemic effects if absorbed in significant quantities.

Mandatory Safety Protocols and Experimental Workflows

The following protocols are designed as a self-validating system to minimize exposure risk. Adherence is mandatory when handling this compound or any compound with a similar presumptive hazard profile.

Personal Protective Equipment (PPE) - A Multi-Barrier System

The selection of PPE must be deliberate and based on preventing contact with an irritant and potentially absorbable combustible liquid.

Table 2: Required PPE for Handling this compound

| PPE Category | Specification | Causality and Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving for transfers or extended handling. | Provides a robust barrier against skin contact. The aldehyde group necessitates a chemically resistant material. Double-gloving provides an additional layer of security against undetected micro-perforations. |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against direct splashes (serious eye irritation risk) and vapors (respiratory and eye irritation risk). A face shield adds a critical layer of protection for the entire face. |

| Body Protection | Flame-resistant laboratory coat. | Protects against skin exposure and provides a degree of protection from the combustible liquid hazard. |

| Respiratory Protection | All handling of neat material must be performed in a certified chemical fume hood. | This is the primary engineering control to mitigate the risk of respiratory tract irritation from vapors.[8] |

Chemical Handling and Storage Workflow

A systematic workflow from receipt to disposal is critical for safety and regulatory compliance.

Caption: Step-by-step emergency first aid procedures for exposure incidents.

Spill and Fire Response

-

Spill Response:

-

Evacuate all non-essential personnel and ensure the area is well-ventilated (from within the fume hood).

-

Remove all sources of ignition. [1] 3. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. [8] 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Fire Response:

-

For a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [1] 2. For a larger fire, or if the fire is spreading, evacuate the area and activate the fire alarm.

-

Combustion may produce carbon oxides.

-

Conclusion: A Commitment to Proactive Safety

Working with novel or poorly characterized chemicals is inherent to scientific advancement. However, this pursuit must be underpinned by an unwavering commitment to safety. By employing a conservative, data-driven approach based on structural analogy, this guide provides a reliable framework for handling this compound. The principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness are not merely procedural; they are integral components of scientific integrity and professional responsibility.

References

-

Material Safety Data Sheet for Benzaldehyde. Sigma-Aldrich. [Link]

-

Material Safety Data Sheet for 4-Ethylbenzaldehyde. Capot Chemical. [Link]

-

Safety Data Sheet for 4-Ethylbenzaldehyde. Alfa Aesar. [Link]

-

Emergency Response Guide – Exposures & Spills. University of Waterloo. [Link]

-

Benzaldehyde Safety Data Sheet. Techno PharmChem. [Link]

-

Safety Data Sheet for Benzaldehyde. Chemos GmbH & Co. KG. [Link]

-

Safety Data Sheet for Benzaldehyde-DNPH. CPAChem. [Link]

-

Safety Data Sheet for Benzaldehyde. Carl ROTH. [Link]

-

4-Propoxybenzaldehyde Summary. PubChem, National Institutes of Health. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. chemos.de [chemos.de]

- 7. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. technopharmchem.com [technopharmchem.com]

Mesogenic Properties of 4-(1-Ethylpropoxy)benzaldehyde Derivatives: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the core principles governing the mesogenic (liquid crystalline) properties of calamitic (rod-like) molecules derived from 4-(1-ethylpropoxy)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and characterization of novel liquid crystalline materials. This document moves beyond a standard protocol, offering a narrative grounded in scientific expertise to explain the causal relationships between molecular structure, synthesis, and the resulting mesomorphic behavior.

Introduction: The Allure of Calamitic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Calamitic liquid crystals, characterized by their elongated, rod-like molecular structure, are of particular interest due to their wide-ranging applications in display technologies, sensors, and advanced materials.[2] The mesomorphic behavior of these materials is exquisitely sensitive to their molecular architecture, including the rigid core, flexible terminal chains, and any linking groups.[3]

This guide focuses on derivatives of this compound, a precursor that introduces a branched, secondary alkoxy terminal chain. The nature of this branching is expected to have a profound impact on the resulting mesogenic properties, influencing molecular packing and, consequently, the stability and type of liquid crystal phases observed.[4][5]

Molecular Design and Synthesis Strategies

The synthesis of calamitic liquid crystals from this compound typically involves a two-stage process: the preparation of the core aldehyde followed by its derivatization to form common mesogenic structures such as Schiff bases and esters.

Synthesis of this compound

The foundational step is the synthesis of the this compound precursor. A robust and widely used method for this is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Deprotonation of 4-hydroxybenzaldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ. The use of a base is crucial as alkoxides are better nucleophiles than alcohols.[8]

-

Nucleophilic Substitution: To the stirring suspension, add 3-bromopentane (the alkyl halide corresponding to the 1-ethylpropoxy group). The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) to facilitate the Sₙ2 reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield pure this compound.

Synthesis of Mesogenic Derivatives

The synthesized this compound can be readily converted into a variety of calamitic mesogens. Two of the most common classes are Schiff bases and esters.

2.2.1. Schiff Base Derivatives

Schiff base linkages (-CH=N-) are frequently employed in the design of liquid crystals as they contribute to the rigidity and linearity of the molecular core.[9]

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

In a suitable solvent such as absolute ethanol, dissolve equimolar amounts of this compound and a selected aniline derivative (e.g., 4-alkoxyaniline).

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the aniline.

-

The reaction mixture is refluxed for 2-4 hours.[9] The formation of the imine bond is a condensation reaction, and the removal of water can drive the equilibrium towards the product.

-

Upon cooling, the Schiff base product often precipitates out of the solution. The solid is then collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

2.2.2. Ester Derivatives

Ester linkages (-COO-) are another common structural motif in calamitic liquid crystals, contributing to the core's rigidity and influencing the molecule's overall polarity.[3] To create ester derivatives, the this compound must first be oxidized to 4-(1-ethylpropoxy)benzoic acid.

Experimental Protocol: Synthesis of an Ester Derivative

-

Oxidation to the Benzoic Acid: The this compound is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically performed in an appropriate solvent and may require heating.

-

Esterification: The resulting 4-(1-ethylpropoxy)benzoic acid is then reacted with a selected phenol derivative in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

-

Purification: The dicyclohexylurea byproduct is removed by filtration, and the product is purified by column chromatography followed by recrystallization.

The Influence of the 1-Ethylpropoxy Group on Mesomorphism

The introduction of a branched terminal chain, such as the 1-ethylpropoxy group, is a critical design element that significantly influences the mesogenic properties of the resulting molecules.

-

Steric Effects and Molecular Packing: Linear alkyl or alkoxy chains tend to promote ordered packing, which is conducive to the formation of stable liquid crystal phases. In contrast, branched chains introduce steric hindrance, which can disrupt the parallel alignment of molecules.[4] This disruption generally leads to a decrease in the melting point and a reduction in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). In some cases, pronounced branching can completely suppress mesomorphism.[4]

-

Chirality: The 1-ethylpropoxy group contains a chiral center at the carbon atom bonded to the oxygen. The use of a racemic mixture of (R)- and (S)-3-bromopentane in the synthesis will result in a racemic mixture of the final liquid crystal. However, if an enantiomerically pure starting material is used, the resulting liquid crystal will be chiral. Molecular chirality has a profound effect on the macroscopic structure of liquid crystal phases, often leading to the formation of helical superstructures, such as chiral nematic (N) and chiral smectic C (SmC) phases.[4][10][11]

Characterization of Mesogenic Properties

A combination of analytical techniques is essential for the comprehensive characterization of the mesogenic properties of newly synthesized compounds.

Polarized Optical Microscopy (POM)

POM is a primary tool for the initial identification of liquid crystal phases and the determination of phase transition temperatures.[12][13] Liquid crystalline phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic optical textures.[14]

Experimental Protocol: Polarized Optical Microscopy

-

Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control.

-

Heating and Cooling Cycles: The sample is heated at a controlled rate (e.g., 5-10 °C/min) until it melts into the isotropic liquid phase, which appears dark under crossed polarizers. The sample is then cooled slowly (e.g., 1-2 °C/min), and the formation of liquid crystal phases is observed.

-

Texture Identification: The different liquid crystal phases exhibit distinct optical textures. For example, the nematic phase often shows a "threaded" or "Schlieren" texture, while smectic phases can display "focal-conic" or "fan-shaped" textures.[13] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15][16][17] It is used to quantitatively determine the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up and down at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Phase transitions appear as peaks or changes in the baseline. Endothermic transitions (e.g., melting, smectic A to nematic) absorb heat, while exothermic transitions (e.g., crystallization) release heat. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

| Transition Type | Typical Enthalpy Change (ΔH) | Appearance on DSC Thermogram |

| Crystal to Nematic/Smectic | High | Sharp endothermic peak |

| Smectic to Nematic | Low | Small endothermic peak |

| Nematic to Isotropic | Very Low | Small endothermic peak |

| Isotropic to Nematic/Smectic | Very Low/Low | Small exothermic peak (on cooling) |

| Nematic/Smectic to Crystal | High | Sharp exothermic peak (on cooling) |

Table 1: Typical enthalpy changes and DSC peak characteristics for phase transitions in calamitic liquid crystals.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structure of liquid crystal phases. Two main techniques are employed:

-

Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures and is used to determine the layer spacing (d) in smectic phases.[18][19]

-

Wide-Angle X-ray Scattering (WAXS): WAXS provides information about the short-range molecular order.[20][21] In the nematic and smectic A phases, a diffuse halo at a wide angle indicates the liquid-like arrangement of molecules within the layers or along the director. More ordered smectic phases can exhibit sharper peaks at wide angles.

Interpretation of XRD Patterns:

-

Nematic Phase: A diffuse halo in the wide-angle region and no sharp reflections in the small-angle region.

-

Smectic A Phase: A sharp reflection in the small-angle region corresponding to the layer spacing (d), and a diffuse halo in the wide-angle region. The layer spacing is typically close to the molecular length.

-

Smectic C Phase: Similar to the smectic A phase, but the layer spacing is smaller than the molecular length due to the tilt of the molecules within the layers.

Conclusion

The mesogenic properties of derivatives of this compound are governed by a delicate interplay of molecular structure and intermolecular forces. The branched, and potentially chiral, 1-ethylpropoxy group is a key determinant of the resulting mesomorphic behavior, likely leading to lower melting and clearing points compared to linear analogues. A systematic approach to synthesis, coupled with comprehensive characterization using POM, DSC, and XRD, is essential for elucidating the structure-property relationships in this class of materials. This guide provides a foundational framework for researchers to design, synthesize, and characterize novel calamitic liquid crystals with tailored properties for a range of advanced applications.

References

-

Ocak, H., Bilgin-Eran, B., Prehm, M., Schymura, S., Lagerwall, J. P. F., & Tschierske, C. (2011). Effects of chain branching and chirality on liquid crystalline phases of bent-core molecules: blue phases, de Vries transitions and switching of diastereomeric states. Soft Matter, 7(18), 8266-8280. [Link]

-

Bilgin-Eran, B., Prehm, M., Schymura, S., Lagerwall, J. P. F., & Tschierske, C. (2011). Effects of chain branching and chirality on liquid crystalline phases of bent-core molecules: blue phases, de Vries transitions and switching of diastereomeric states. Soft Matter, 7(18), 8266-8280. [Link]

-

Al-Hamdani, A. A. J., Ahmed, A. A., & Hashim, H. A. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Materials, 14(19), 5769. [Link]

-

El-Azhary, A. A., Al-Ghamdi, A. A., & El-Agamey, A. A. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Polymers, 13(17), 2969. [Link]

-

Reddy, R. A., & Sadashiva, B. K. (2005). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 82(10), 1541. [Link]

-

Ha, S. T., Low, T. Y., & Yeap, G. Y. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(11), 1333-1336. [Link]

-

Raja, P. M. V., & Barron, A. R. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

-

Unknown Author. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Indian Institute of Technology Bombay. [Link]

-

Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 38-44. [Link]

-

Kumar, S., & Singh, R. K. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Phase Transitions, 1-13. [Link]

-

Naser, A. J., & Al-Dafaai, R. H. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Journal of Al-Nahrain University, 20(2), 64-72. [Link]

-

Effect of alkoxy chain density on the mesogenic properties of aroylhydrazone based liquid crystals: synthesis, characterisation, photophysical and gelation behaviour. (2025). Request PDF. [Link]

-

Hegde, G., & Al-Zahrani, S. A. (2021). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Advances, 11(48), 30209-30220. [Link]

-

Chauhan, M. B., Dabhi, H. R., & Lata, S. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Dierking, I. (2025). Liquid crystal textures: an overview. Liquid Crystals Today, 1-21. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Ashenhurst, J. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Manatt, S. L., & Stothers, J. B. (2010). Preparation of Liquid Crystal Intermediates: 4-Substituted Alkoxybenzenes. Organic Preparations and Procedures International, 12(5), 333-338. [Link]

-

Cordoyiannis, G., & Hegmann, T. (2016). The Effects of Molecular Chirality on Liquid Crystals. Advanced Science News. [Link]

-

Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(11), 1541-1544. [Link]

-

Al-Dossary, M. A., & Al-Otaibi, A. A. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 14(11), 4586-4600. [Link]

-

Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy- - Science Publications. (n.d.). [Link]

-

MST. (n.d.). [SAXS]Small-Angle X-ray Scattering. [Link]

-

Hyde, S. (n.d.). Identification of Lyotropic Liquid Crystalline Mesophases. Research School of Physics, The Australian National University. [Link]

-

Yagi, N. (2017). Small-Angle X-ray Crystallography on Single-Crystal Regions of Inverse Bicontinuous Cubic Phases: Lipid Bilayer Structures and Gaussian Curvature-Dependent Fluctuations. The Journal of Physical Chemistry B, 121(48), 10855-10861. [Link]

-

Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Annals of the University of Bucharest-Chemistry, 19(2), 79-86. [Link]

-

Xenocs. (n.d.). Phase Identification by SAXS/WAXS. [Link]

-

Lavrentovich, O. D. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Carlton, R. J., & Lynn, D. M. (2010). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 26(13), 10818-10827. [Link]

-

Narayanan, S. (2021, November 2). Small-Angle X-ray Scattering from Lamellar Structures. Spectroscopy Online. [Link]

-

Lagerwall, J. P. F. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Chirality, 26(6), 281-292. [Link]

-

Chiral Liquid Crystals: Structures, Phases, Effects. (2014). Request PDF. [Link]

-

Organic Syntheses Procedure. (n.d.). 8. [Link]

-

Chemistry LibreTexts. (2022, August 21). WAXS and SAXS. [Link]

-

Small-angle X-ray scattering (SAXS) profile of the liquid-crystalline... (n.d.). ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. [Link]

-

Kikhney, A. G., & Svergun, D. I. (2015). Rapid interpretation of small-angle X-ray scattering data. FEBS letters, 589(19 Pt A), 2570-2577. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Rastuti, & Santoso, M. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 11(2), 223-231. [Link]

-

Pan, J., Tristram-Nagle, S., & Nagle, J. F. (2006). Liquid-Liquid Domains in Bilayers Detected by Wide Angle X-Ray Scattering. Biophysical journal, 90(12), 4469-4478. [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Linseis. (n.d.). Phase change analysis with DSC. [Link]

-

Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. (n.d.). IISTE.org. [Link]

-

Various techniques have been used to characterize liquid crystals. The main factors to be considered for describing liquid crystalline structure involve their positional, orientational and bond orientational order. (n.d.). [Link]

- Process for the preparation of substituted benzaldehydes. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. thescipub.com [thescipub.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of chain branching and chirality on liquid crystalline phases of bent-core molecules: blue phases, de Vries transitions and switching of diastereomeric states - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Effects of chain branching and chirality on liquid crystalline phases of bent-core molecules: blue phases, de Vries transitions and switching of diastereomeric states - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. torontech.com [torontech.com]

- 16. qualitest.ae [qualitest.ae]

- 17. linseis.com [linseis.com]

- 18. MSTï½ï¼»SAXSï¼½Small-Angle X-ray Scattering [mst.or.jp]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. measurlabs.com [measurlabs.com]

Methodological & Application

Application Note: Optimized Williamson Ether Synthesis of 4-(1-Ethylpropoxy)benzaldehyde

Abstract & Scope

This application note details a robust protocol for the synthesis of 4-(1-ethylpropoxy)benzaldehyde (also known as 4-(3-pentyloxy)benzaldehyde). This compound is a critical intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical precursors.

The synthesis presents a specific challenge: the alkylation of a phenol with a secondary alkyl halide (3-bromopentane). Unlike primary halides, secondary substrates in Williamson ether synthesis are prone to competing E2 elimination reactions, leading to alkene byproducts and reduced yields. This guide provides an optimized Finkelstein-assisted Williamson protocol designed to maximize SN2 substitution while suppressing elimination, ensuring high purity and reproducibility.

Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must understand the disconnection logic. The target molecule is cleaved at the ether linkage, revealing two precursors: 4-Hydroxybenzaldehyde (nucleophile) and 3-Bromopentane (electrophile).

Figure 1: Retrosynthetic disconnection showing the ether linkage cleavage.

Critical Process Parameters (The "Why")

Base Selection: Potassium Carbonate ( )

While Sodium Hydride (NaH) is a potent base often used for alcohol deprotonation, it is too aggressive for this secondary halide system. Strong bases promote E2 elimination, converting 3-bromopentane into 2-pentene.

-

Recommendation: Use anhydrous

. It provides sufficient basicity (

Solvent System: Dimethylformamide (DMF)

The SN2 reaction rate depends heavily on the nucleophilicity of the phenoxide.

-

Mechanism: Polar aprotic solvents like DMF solvate the cation (

) effectively but leave the phenoxide anion "naked" and highly reactive. -

Alternative: Acetonitrile (MeCN) is a safer alternative but requires longer reaction times (24-48h) compared to DMF (4-6h).

The Finkelstein Catalyst: Potassium Iodide (KI)

This is the critical optimization for secondary bromides.

-

Logic: Bromide is a good leaving group, but Iodide is better. Adding catalytic KI (10 mol%) converts 3-bromopentane to 3-iodopentane in situ. The C-I bond is weaker and the iodide is a better leaving group, significantly accelerating the SN2 attack by the phenoxide.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv.[1] | MW ( g/mol ) | Quantity (Example) |

| 4-Hydroxybenzaldehyde | Substrate | 1.0 | 122.12 | 12.2 g (100 mmol) |

| 3-Bromopentane | Reagent | 1.5 | 151.04 | 22.6 g (18.6 mL) |

| Potassium Carbonate | Base | 2.0 | 138.21 | 27.6 g |

| Potassium Iodide | Catalyst | 0.1 | 166.00 | 1.66 g |

| DMF (Anhydrous) | Solvent | - | - | 100 mL (1.0 M) |

Step-by-Step Procedure

Step 1: Nucleophile Formation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Flush the system with Nitrogen (

) or Argon to prevent aldehyde oxidation. -

Add 4-Hydroxybenzaldehyde (12.2 g) and anhydrous DMF (100 mL).

-

Add

(27.6 g) in one portion. -

Observation: The mixture will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation (The Reaction)

-

Add Potassium Iodide (1.66 g).

-

Add 3-Bromopentane (22.6 g) via syringe. Note: 1.5 equivalents are used to compensate for potential elimination side-reactions.

-

Heat the mixture to 80°C .

-

Caution: Do not exceed 90°C. Higher temperatures drastically increase E2 elimination.

-

-

Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Target Rf: ~0.6 (Ether product).

-

Starting Material Rf: ~0.2 (Phenol).

-

-

Reaction typically reaches completion in 4–6 hours .

Step 3: Workup & Isolation

-

Cool the mixture to RT.

-

Pour the reaction mixture into 500 mL ice-water to dissolve inorganic salts and quench the reaction.

-

Extract with Ethyl Acetate (

mL). -

Critical Wash Step: Wash the combined organic layers with 1M NaOH (

mL).-

Purpose: This removes unreacted 4-hydroxybenzaldehyde (which is soluble in base) and ensures the final product is free of starting material.

-

-

Wash with Brine (saturated NaCl), dry over anhydrous

, and filter. -

Concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Purification & Characterization

Purification Strategy

The crude product is likely a viscous yellow oil.

-

Method A (Preferred): Vacuum Distillation.

-

Boiling Point estimation: ~140-150°C at 2 mmHg.

-

Collect the main fraction as a clear, colorless to pale yellow liquid.

-

-

Method B: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (9:1).

-

Analytical Validation (Self-Validating Data)

To confirm identity and purity, verify the following signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Aldehyde proton (confirms oxidation state). | |

| Para-substituted aromatic pattern. | ||

| Methine proton (-CH-) at the ether linkage. Crucial proof of secondary alkylation. | ||

| Methyl groups of the ethyl chains. | ||

| IR Spectroscopy | 1690 cm | Strong C=O stretch (Aldehyde). |

| 1250 cm | C-O-C asymmetric stretch (Ether). |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

-

Issue: Low Yield / High Starting Material Recovery.

-

Cause: Steric hindrance of the secondary halide is preventing attack.[2]

-

Solution: Increase KI loading to 20 mol%. Ensure DMF is strictly anhydrous. Increase temperature to 90°C (carefully).

-

-

Issue: Formation of 2-Pentene (Alkene Odor).

-

Cause: E2 elimination is competing with SN2.

-

Solution: Lower the reaction temperature to 60-70°C and extend reaction time. Ensure the base is

, not KOH or NaH.

-

-

Issue: Product Oxidation (Carboxylic Acid formation).

-

Cause: Air exposure during heating.

-

Solution: Ensure a positive pressure of Nitrogen is maintained throughout the heating phase.[1]

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

-

Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. Org. Synth. 1977, 57, 11. (Protocol for alkoxybenzaldehydes using secondary/primary halides).

-

BenchChem. Application Notes: 4-Ethylbenzaldehyde in Organic Synthesis. (General handling of benzaldehyde derivatives).

-

Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic insights on secondary halide limitations).

Sources

Application Note & Protocols: Selective Catalytic Oxidation of 4-(1-Ethylpropoxy)benzyl alcohol to 4-(1-Ethylpropoxy)benzaldehyde

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances.[1][2] 4-(1-Ethylpropoxy)benzaldehyde is a key intermediate whose synthesis demands high selectivity to prevent over-oxidation to the corresponding carboxylic acid. This document provides a detailed guide for researchers, scientists, and drug development professionals on three robust catalytic methods for the oxidation of 4-(1-Ethylpropoxy)benzyl alcohol. We present field-proven protocols for TEMPO/Copper(I)-catalyzed aerobic oxidation, heterogeneous oxidation using activated manganese dioxide (MnO₂), and a precious metal-catalyzed approach with palladium. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to ensure scientific integrity and successful implementation.

Introduction and Strategic Overview

The target molecule, this compound, contains a benzylic alcohol functional group, which is prone to oxidation. The primary challenge in this synthesis is to halt the oxidation at the aldehyde stage, as the product can be further oxidized to the less desirable benzoic acid derivative, especially under harsh conditions.[3] The presence of the electron-donating 1-ethylpropoxy ether group can increase the electron density of the aromatic ring, potentially facilitating the oxidation process.[4]

This guide focuses on catalytic methods that offer significant advantages over stoichiometric reagents like chromium-based oxidants, which are often toxic and generate substantial waste.[1][5] Catalytic approaches utilize a substoichiometric amount of a catalyst that is regenerated in situ, often employing environmentally benign terminal oxidants like molecular oxygen from the air.[1][6][7]

We will explore three distinct and highly effective catalytic systems, each with unique advantages in terms of reaction conditions, cost, and ease of workup.

General Laboratory & Safety Protocols

Before commencing any experimental work, a thorough review of the Material Safety Data Sheet (MSDS) for all reagents is mandatory.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[8][9]

-

Ventilation: All operations should be performed in a well-ventilated fume hood to prevent the inhalation of potentially harmful vapors.[8]

-

Reaction Conditions: Catalytic oxidations can be exothermic. Monitor the reaction temperature closely, especially during scale-up, to prevent thermal runaway.[8][10] When using air or oxygen in the presence of flammable organic solvents, ensure the reaction is properly set up to avoid creating an explosive mixture.[10]

-

Waste Disposal: Dispose of all chemical waste, including used catalysts and solvents, according to institutional guidelines for hazardous materials.[8]

Protocol I: TEMPO/Copper(I)-Catalyzed Aerobic Oxidation

This method is a leading example of green chemistry, using ambient air as the terminal oxidant.[7] The catalytic system relies on a copper(I) species to facilitate the regeneration of the active nitroxyl radical oxidant, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which selectively oxidizes the primary alcohol.[11][12] This system is highly chemoselective for primary alcohols and operates under mild conditions.[13]

Mechanistic Rationale

The catalytic cycle involves two key stages: substrate oxidation and catalyst oxidation.[11][12] First, a Cu(II)-alkoxide intermediate is formed, which then reacts with TEMPO to produce the aldehyde, Cu(I), and the reduced hydroxylamine (TEMPO-H). In the second stage, the Cu(I) complex reacts with oxygen (from air) and TEMPO-H to regenerate the active Cu(II) species and TEMPO, thus closing the catalytic loop.[7][12]

Sources

- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abvs.giresun.edu.tr [abvs.giresun.edu.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]

- 8. whatis.eokultv.com [whatis.eokultv.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Catalytic Oxidation - Wordpress [reagents.acsgcipr.org]

- 11. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Ethylpropoxy)benzaldehyde

Subject: Optimization of Yield and Purity in the Alkylation of 4-Hydroxybenzaldehyde with Secondary Halides. Document ID: TSC-ORG-2025-042 Audience: Process Chemists, Medicinal Chemists, R&D Scientists.[1][2]

Executive Summary & Core Challenge

The synthesis of 4-(1-ethylpropoxy)benzaldehyde (also known as 4-(3-pentyloxy)benzaldehyde) involves the etherification of 4-hydroxybenzaldehyde with a secondary alkyl electrophile (typically 3-bromopentane or 3-pentyl mesylate).[1]

The Yield Trap: The primary cause of low yield (<50%) in this specific reaction is the competition between SN2 Substitution (desired ether formation) and E2 Elimination (undesired formation of 2-pentene). Because the electrophile is secondary and sterically hindered, standard Williamson ether conditions (e.g., K₂CO₃/Acetone) often favor elimination or result in sluggish kinetics, leading to incomplete conversion and thermal decomposition of the aldehyde.[2]

This guide provides an optimized protocol using the Cesium Effect and Finkelstein Catalysis to shift the mechanistic pathway toward substitution.

Critical Reaction Parameters (The "Why")

To improve yield, you must manipulate the reaction coordinate to favor the nucleophilic attack over proton abstraction.

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Scientific Rationale |

| Base | NaOH, KOH, NaH | Cs₂CO₃ (Cesium Carbonate) | The large Cs⁺ cation forms a "naked" phenoxide anion with higher nucleophilicity and solubility in organic solvents, accelerating SN2 over E2 .[1][2] |